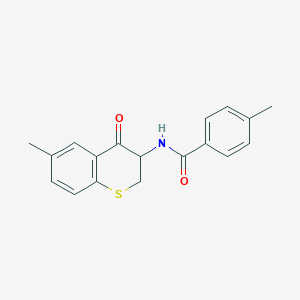

4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-11-3-6-13(7-4-11)18(21)19-15-10-22-16-8-5-12(2)9-14(16)17(15)20/h3-9,15H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECOVNTMWBXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CSC3=C(C2=O)C=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 6-methyl-4-oxo-3,4-dihydro-2H-thiochromene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) for electrophilic substitution, and sodium amide (NaNH2) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamide derivatives demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure of these compounds allows them to interfere with bacterial growth mechanisms, making them potential candidates for antibiotic development .

Anticancer Potential

The compound also shows promise as an anticancer agent. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment. Specifically, compounds with similar structures have been tested for their efficacy against breast cancer cell lines, demonstrating significant antiproliferative activity .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzamide derivatives, it was found that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, a derivative showed an MIC of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the synthesis and evaluation of new benzenesulfonamide derivatives demonstrated that certain synthesized analogues had IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). These findings suggest that modifications to the thiochromene structure can enhance anticancer activity, making it a viable candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

- CAS Registry Number : 692738-26-4

- Molecular Formula: C₁₈H₁₇NO₂S

- Molecular Weight : 311.4 g/mol

- Purity : ≥95% (as per commercial suppliers like Biosynth and AK Scientific) .

Structural Features: The compound comprises a thiochromenone core (a sulfur-containing bicyclic system with a ketone group at position 4) substituted with a methyl group at position 4. The 3-position of the thiochromenone is linked via an amide bond to a 4-methylbenzene moiety.

Commercial Availability: Marketed as a research chemical for laboratory use, it is listed under catalog numbers such as 3D-SCB73826 (Biosynth) and 0077CL (AK Scientific).

Comparison with Structural Analogs

Structural Analog Identification

Similar compounds include:

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (CAS 539810-18-9): Shares an acetamide-linked aromatic system but incorporates a triazole-thioether scaffold instead of a thiochromenone .

Simple Thiochromenones: Derivatives lacking the 4-methylbenzenecarboxamide group, such as 6-methyl-4-oxo-3,4-dihydro-2H-thiochromene.

Key Comparative Parameters

Research Findings and Limitations

- Synthetic Challenges: The methyl and amide substituents may influence solubility and reactivity compared to simpler thiochromenones.

Critical Analysis of Available Data

- Gaps in Literature : Direct comparisons are hindered by insufficient published data on the target compound’s physicochemical or biological properties.

- Inference from Analogs: The triazole-thioether analog highlights how structural variations (e.g., sulfur placement, aromatic systems) can modulate bioactivity. Thiochromenones are often explored for anticancer and antimicrobial effects, but extrapolation to the target compound remains speculative.

- Commercial Limitations : Suppliers label the compound as "for lab use only," restricting its application scope .

Biological Activity

4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a synthetic compound with potential biological activities. Its molecular formula is C18H17NO2S, and it has garnered interest due to its structural properties that may confer various pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 4-methylbenzenecarboxylic acid with 6-methyl-4-oxo-3,4-dihydro-2H-thiochromene-3-amine. The synthesis typically involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane. The unique thiochromenyl structure combined with a benzenecarboxamide moiety contributes to its distinct biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antioxidant and anticancer agent.

Antioxidant Activity

In vitro studies have demonstrated that compounds with similar thiochromene structures exhibit significant antioxidant properties. These activities are typically assessed using methods like DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity assays. Preliminary findings suggest that the compound may effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Research indicates that derivatives of thiochromene compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display promising IC50 values against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound's structural features suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to predict the binding interactions of these compounds with cellular targets such as HERA protein and Peroxiredoxins. These studies support the hypothesis that structural modifications enhance binding affinity and biological activity, suggesting a rational approach to drug design based on these derivatives .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors involved in oxidative stress response and apoptosis pathways. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell survival and proliferation dynamics .

Comparative Analysis

| Compound Name | Molecular Formula | IC50 (MCF-7) | IC50 (A-549) |

|---|---|---|---|

| 4-Methyl-N-(6-methyl-4-oxo...) | C18H17NO2S | 6.40 µg/mL | 22.09 µg/mL |

| Doxorubicin | C27H29NO11 | 9.18 µg/mL | 15.06 µg/mL |

This table summarizes the cytotoxicity data comparing the target compound with a well-known chemotherapeutic agent, indicating its potential efficacy in cancer treatment.

Q & A

Q. Critical Parameters :

- Temperature : Excessive heat during cyclization can lead to decomposition; optimal ranges are 80–100°C .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Basic Research Question

Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or dynamic stereochemistry. Methodological approaches include:

- X-ray crystallography : Resolve ambiguities using SHELX software for structure refinement, particularly for confirming the thiochromen ring conformation and amide bond geometry .

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian) to identify outliers caused by solvent effects or proton exchange .

- Tandem MS/MS : Fragmentation patterns help distinguish regioisomers or confirm substituent positions .

What in vitro assays are appropriate for preliminary evaluation of biological activity?

Basic Research Question

Given the compound’s structural similarity to bioactive thiochromen derivatives, prioritize:

- Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates .

- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

What strategies optimize stereochemical outcomes in the synthesis of this compound?

Advanced Research Question

The thiochromen core and amide bond may exhibit stereochemical variability. Control methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce enantioselectivity .

- Dynamic kinetic resolution : Employ palladium-catalyzed asymmetric hydrogenation to stabilize transient stereocenters .

- Crystallization-induced diastereomer resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) during purification .

How does the compound interact with biological targets at the molecular level, and what computational methods validate these interactions?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like kinase ATP-binding pockets. Key steps:

- Ligand preparation : Optimize 3D structure using Avogadro with AM1-BCC charges .

- Receptor modeling : Homology modeling (SWISS-MODEL) if crystal structures are unavailable .

- Binding free energy : Calculate ΔG using MM-PBSA to validate docking poses .

Experimental validation via SPR (surface plasmon resonance) confirms computed KD values .

What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?

Advanced Research Question

Adopt a tiered approach per INCHEMBIOL guidelines :

Physicochemical profiling : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9) .

Biotic/abiotic degradation : Aerobic soil metabolism studies (OECD 307) and photolysis under UV light .

Toxicity tiers :

- Acute : Daphnia magna immobilization (OECD 202).

- Chronic : Algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.